

Introduction: The Foundational Importance of the Terminal Hydroxyl Group

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Compound of Interest		
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Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, bioconjugation, and materials science.[1][2] Their widespread adoption is primarily due to the chemical versatility of their terminal hydroxyl (-OH) groups.[1] Unmodified PEG is terminated with these hydroxyl groups, which, while relatively inert in their native state, serve as the primary chemical handles for modification.[1][3] This ability to selectively functionalize the terminal -OH groups is the critical first step in synthesizing advanced PEG linkers, enabling the covalent attachment of PEG to a vast array of molecules, including proteins, peptides, small molecule drugs, and nanoparticles.[1][4] This process, known as PEGylation, is fundamental to enhancing drug solubility, prolonging circulation half-life, reducing immunogenicity, and improving the overall pharmacokinetic and pharmacodynamic properties of conjugated molecules.[1][5][6]

Chemical Properties and Reactivity

The terminal hydroxyl groups of PEG are primary alcohols, and their reactivity is characteristic of this functional group.[1] While not highly reactive on their own, they are readily converted into more reactive functional groups, a necessary prerequisite for most PEGylation strategies. [7][8][9] The core of PEG linker chemistry lies in the strategic activation of this hydroxyl group to facilitate subsequent conjugation reactions.[1][10]

The primary strategies for activating the terminal hydroxyl group include:

Activation to Good Leaving Groups: This is the most common approach, where the -OH
group is converted into a tosylate (-OTs) or mesylate (-OMs) by reacting it with tosyl chloride





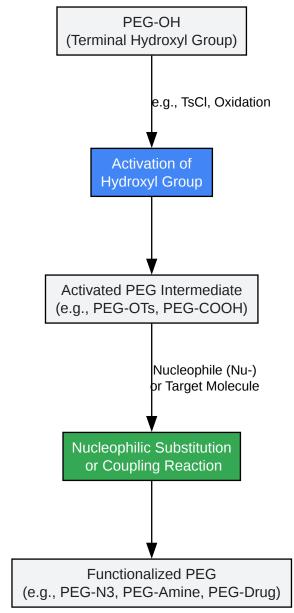


(TsCl) or mesyl chloride (MsCl).[1][3] These activated PEGs are then highly susceptible to nucleophilic substitution by a wide range of molecules.[1][11]

- Oxidation: The terminal hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.[1] Oxidation to a carboxylic acid, for instance, allows for subsequent activation with carbodiimide chemistry to form an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][9]
- Esterification: PEG hydroxyl groups can react with carboxylic acids or their activated derivatives (e.g., acid chlorides) to form ester linkages, a common method for attaching small molecule drugs.[1]
- Etherification: In the presence of a strong base, the hydroxyl group can be deprotonated to an alkoxide, which can then undergo Williamson ether synthesis to form a stable ether linkage.[1][3]

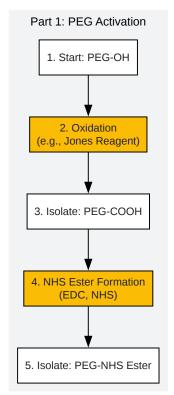


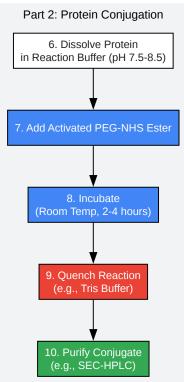
General Workflow for Functionalization of PEG-OH



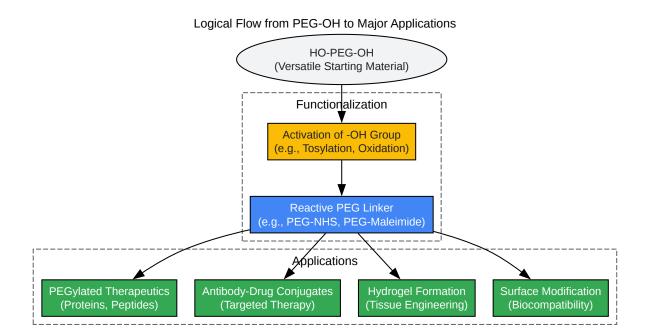


Experimental Workflow for Protein PEGylation



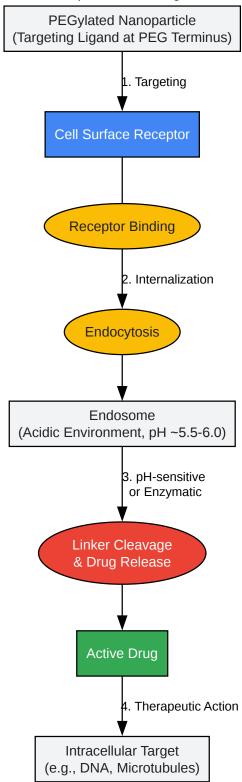








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